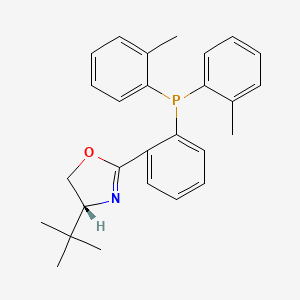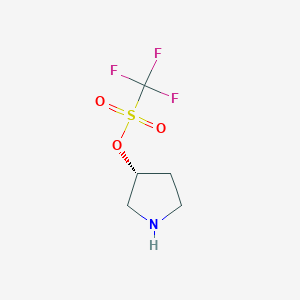
(R)-pyrrolidin-3-yl trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-pyrrolidin-3-yl trifluoromethanesulfonate is a chiral compound that has gained attention in various fields of scientific research due to its unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-pyrrolidin-3-yl trifluoromethanesulfonate typically involves the reaction of ®-pyrrolidine with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of ®-pyrrolidin-3-yl trifluoromethanesulfonate may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-pyrrolidin-3-yl trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trifluoromethanesulfonate group acts as an excellent leaving group, making the compound highly reactive in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with ®-pyrrolidin-3-yl trifluoromethanesulfonate include nucleophiles such as amines and alcohols. Reaction conditions often involve the use of polar aprotic solvents and controlled temperatures to achieve the desired transformations .
Major Products Formed
The major products formed from reactions involving ®-pyrrolidin-3-yl trifluoromethanesulfonate depend on the specific nucleophile and reaction conditions used. For example, reactions with amines can yield substituted pyrrolidine derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used as a reagent in various organic synthesis reactions. Its ability to act as a leaving group in nucleophilic substitution reactions makes it valuable for the synthesis of complex molecules .
Biology and Medicine
Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are important in drug development .
Industry
In the industrial sector, ®-pyrrolidin-3-yl trifluoromethanesulfonate is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of ®-pyrrolidin-3-yl trifluoromethanesulfonate involves its role as a leaving group in nucleophilic substitution reactions. The trifluoromethanesulfonate group is highly electron-withdrawing, which stabilizes the transition state and facilitates the departure of the leaving group. This property is exploited in various synthetic applications to achieve efficient transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to ®-pyrrolidin-3-yl trifluoromethanesulfonate include:
Methyl trifluoromethanesulfonate: Another triflate ester used in organic synthesis.
Trifluoromethanesulfonic anhydride: A reagent used for introducing the triflate group.
Uniqueness
What sets ®-pyrrolidin-3-yl trifluoromethanesulfonate apart from similar compounds is its chiral nature and the presence of the pyrrolidine ring. These features provide additional reactivity and selectivity in chemical reactions, making it a valuable tool in asymmetric synthesis and other specialized applications .
Eigenschaften
Molekularformel |
C5H8F3NO3S |
|---|---|
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
[(3R)-pyrrolidin-3-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C5H8F3NO3S/c6-5(7,8)13(10,11)12-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m1/s1 |
InChI-Schlüssel |
CEHYFOACVPQNPH-SCSAIBSYSA-N |
Isomerische SMILES |
C1CNC[C@@H]1OS(=O)(=O)C(F)(F)F |
Kanonische SMILES |
C1CNCC1OS(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


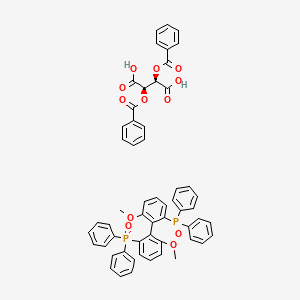

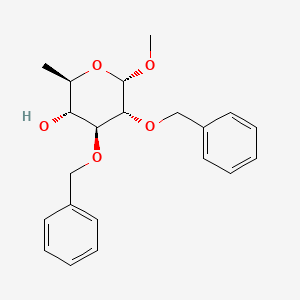
![1,1,1-Trifluoro-3-[(2-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12848938.png)
![[8-Carboxy-1-(trimethylazaniumyl)octan-2-yl] (4-nitrophenyl) phosphate](/img/structure/B12848951.png)
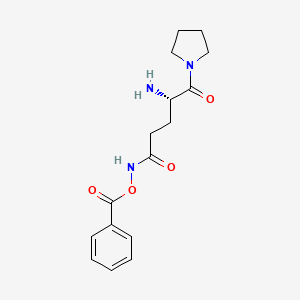
![4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B12848969.png)
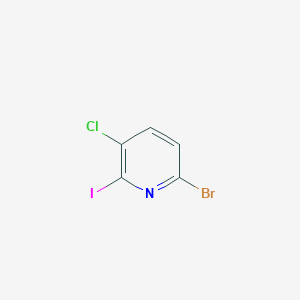
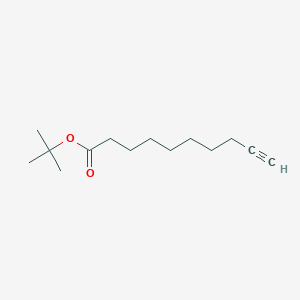
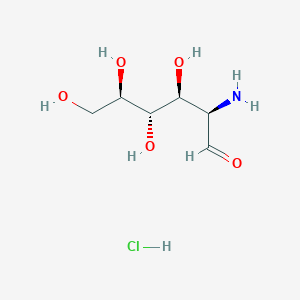

![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-3-carboxylate](/img/structure/B12848992.png)
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
